molecular formula C24H22O4 B2725804 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid CAS No. 773112-63-3

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid

Cat. No.: B2725804
CAS No.: 773112-63-3
M. Wt: 374.436
InChI Key: QFWHHQMKIBIPNH-UHFFFAOYSA-N
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Description

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid: is an organic compound with the molecular formula C24H22O4 This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a methylprop-2-enoic acid moiety

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of dopal , a reactive metabolite of dopamine , which suggests that the compound may interact with pathways related to dopamine metabolism.

Mode of Action

Based on its structural similarity to other compounds used in the synthesis of dopal , it can be inferred that it may interact with enzymes or receptors involved in dopamine metabolism.

Biochemical Pathways

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid may affect the biochemical pathways related to dopamine metabolism . Dopamine is an endogenous catecholamine with α and β-adrenergic activity . Alterations in dopamine metabolism can have significant downstream effects, including changes in mood, motor control, and reward-related learning.

Pharmacokinetics

The compound’s molecular weight suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Given its potential role in dopamine metabolism , it may influence neuronal signaling and related physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid typically involves multiple steps:

    Formation of the Benzyloxy Groups: The initial step involves the protection of the hydroxyl groups on the phenyl ring by converting them into benzyloxy groups. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Methylprop-2-enoic Acid Moiety: The next step involves the introduction of the methylprop-2-enoic acid group. This can be done through a Heck reaction, where the benzyloxy-substituted phenyl ring is coupled with methyl acrylate in the presence of a palladium catalyst.

    Final Product Formation: The final step involves the hydrolysis of the ester group to yield the carboxylic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the methylprop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.

    Reduction: The double bond can be reduced to form 3-[3,4-Bis(benzyloxy)phenyl]-2-methylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibenzyloxycinnamic acid: Similar structure but lacks the methyl group on the prop-2-enoic acid moiety.

    3,4-Dibenzyloxybenzoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.

    3,4-Dibenzyloxyphenylacetic acid: Similar structure but has an acetic acid moiety instead of the prop-2-enoic acid moiety.

Uniqueness

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid is unique due to the presence of both benzyloxy groups and the methylprop-2-enoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWHHQMKIBIPNH-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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